REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].O>C1COCC1>[OH:5][CH2:4][C:3]1[CH:7]=[CH:8][C:9]([C:11]([F:13])([F:14])[F:12])=[CH:10][C:2]=1[OH:1]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 18 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess
|
Type
|
ADDITION
|
Details
|
Then 15 ml of 2N NaOH-solution were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Then ether (10 ml) was added
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
CUSTOM
|
Details
|
The volatile solvents of the organic phase were removed
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous phase was then carefully adjusted to 6-7 by addition of dilute acetic acid at 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were then dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=C(C=C1)C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 649 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 116.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |